N-Cyclohexyl-1,3-benzothiazol-2-amine
Overview
Description
N-Cyclohexyl-1,3-benzothiazol-2-amine: is an organic compound with the molecular formula C13H16N2S. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ether and dimethyl sulfoxide. This compound is known for its broad-spectrum antimicrobial activity, making it effective against various bacteria and fungi. Additionally, it exhibits anti-inflammatory and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Cyclohexylamine reacts with 2-chlorobenzothiazole in the presence of a base such as sodium hydroxide to form N-cyclohexyl-2-chlorobenzothiazole.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Cyclohexyl-1,3-benzothiazol-2-amine can undergo oxidation reactions to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form this compound derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various this compound derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: N-Cyclohexyl-1,3-benzothiazol-2-amine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology: The compound’s antimicrobial properties make it useful in the development of new antibiotics and antifungal agents. It is also studied for its potential use in treating inflammatory diseases and cancer .
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and antitumor agent. It is also explored for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: The compound is used in the rubber industry as a vulcanization accelerator. It helps improve the mechanical properties and durability of rubber products .
Mechanism of Action
N-Cyclohexyl-1,3-benzothiazol-2-amine exerts its effects through various mechanisms. Its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. The anti-inflammatory and antitumor effects are believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
- N-Cyclohexyl-2-benzothiazol-amine
- N-Cyclohexylbenzothiazole-2-sulphenamide
- 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine
Comparison: N-Cyclohexyl-1,3-benzothiazol-2-amine is unique due to its broad-spectrum antimicrobial activity and its dual role as an anti-inflammatory and antitumor agent. While similar compounds may share some properties, such as antimicrobial activity, this compound stands out for its versatility and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclohexyl-1,3-benzothiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWPIFMHSFSVLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891506 | |
Record name | N-Cyclohexyl-2-benzothiazol-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28291-75-0 | |
Record name | N-Cyclohexyl-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28291-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-2-benzothiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028291750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl-2-benzothiazol-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexyl-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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